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molecular formula C12H6ClF3N4 B8408665 4-chloro-1-(2-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-chloro-1-(2-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B8408665
M. Wt: 298.65 g/mol
InChI Key: ASQIHFAHCXKHFS-UHFFFAOYSA-N
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Patent
US08143263B2

Procedure details

Phosphoryl trichloride (34.2 ml, 356.88 mmol) was added to 1-(2-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Intermediate P2) (5.0 g, 17.84 mmol). The resulting solution was stirred at 100° C. for 4 hours. The mixture was evaporated and the residue added to ice (˜200 g) with vigorous stirring. The mixture was stirred for 30 mins and the solid was collected by filtration washed with water (3×50 mL) and dried by suction. The solid was dissolved in ethyl acetate (250 mL), dried (MgSO4) and evaporated to give the product (4.5 g, 85%). 1H NMR (400 MHz, DMSO) δ 7.75-7.80 (1H, m), 7.88-7.91 (1H, m), 7.95-7.98 (1H, m), 8.05-8.07 (1H, m), 8.79 (1H, s), 8.88 (1H, s); m/z (ESI+) (M+H)+=299; HPLC tR=2.39 min.
Quantity
34.2 mL
Type
reactant
Reaction Step One
Name
1-(2-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Quantity
5 g
Type
reactant
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[F:6][C:7]([F:25])([F:24])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N:14]1[C:18]2=[N:19][CH:20]=[N:21][C:22](O)=[C:17]2[CH:16]=[N:15]1>>[Cl:3][C:22]1[N:21]=[CH:20][N:19]=[C:18]2[N:14]([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=3[C:7]([F:25])([F:24])[F:6])[N:15]=[CH:16][C:17]=12

Inputs

Step One
Name
Quantity
34.2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
1-(2-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Quantity
5 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)N1N=CC=2C1=NC=NC2O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
the residue added to ice (˜200 g) with vigorous stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 mins
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with water (3×50 mL)
CUSTOM
Type
CUSTOM
Details
dried by suction
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ethyl acetate (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C2C(=NC=N1)N(N=C2)C2=C(C=CC=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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